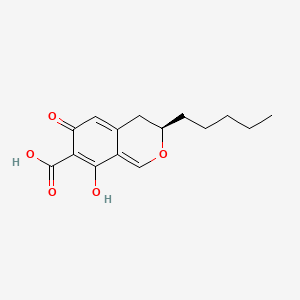
delta5-Tetrahydrocannabinol, (1S,3R,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
delta5-Tetrahydrocannabinol, (1S,3R,4R)-: is a chemical compound belonging to the class of cannabinoids. It is one of the many cannabinoids found in the cannabis plant. This compound is known for its psychoactive properties and has been the subject of extensive research due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of delta5-Tetrahydrocannabinol, (1S,3R,4R)- involves several steps, including the cyclization of olivetol with a monoterpene derivative. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. The synthesis can be carried out under reflux conditions with solvents like toluene or dichloromethane .
Industrial Production Methods: Industrial production of delta5-Tetrahydrocannabinol, (1S,3R,4R)- often involves the extraction of cannabinoids from the cannabis plant followed by purification processes such as chromatography. Advanced techniques like supercritical fluid extraction (SFE) are also employed to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions: delta5-Tetrahydrocannabinol, (1S,3R,4R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert delta5-Tetrahydrocannabinol, (1S,3R,4R)- into its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrocannabinol derivatives with different stereochemistry.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Applications De Recherche Scientifique
delta5-Tetrahydrocannabinol, (1S,3R,4R)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cannabinoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential in treating conditions such as chronic pain, epilepsy, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of delta5-Tetrahydrocannabinol, (1S,3R,4R)- involves its interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor CB1, which is primarily found in the central nervous system, and the CB2 receptor, which is mainly expressed in immune cells. This interaction leads to various physiological effects, including modulation of pain, appetite, and mood .
Comparaison Avec Des Composés Similaires
delta9-Tetrahydrocannabinol: The most well-known cannabinoid, primarily responsible for the psychoactive effects of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits.
Cannabinol (CBN): A mildly psychoactive cannabinoid formed by the degradation of delta9-Tetrahydrocannabinol.
Uniqueness: delta5-Tetrahydrocannabinol, (1S,3R,4R)- is unique due to its specific stereochemistry and its distinct interaction with cannabinoid receptors, which may result in different pharmacological effects compared to other cannabinoids .
Propriétés
Numéro CAS |
162678-94-6 |
|---|---|
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,9,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-10,12-14,16-17,22H,5-8,11H2,1-4H3/t14-,16-,17-/m1/s1 |
Clé InChI |
WWYMYGIVLCKTBL-DJIMGWMZSA-N |
SMILES isomérique |
CCCCCC1=CC(=C2[C@@H]3C[C@@H](C=C[C@H]3C(OC2=C1)(C)C)C)O |
SMILES canonique |
CCCCCC1=CC(=C2C3CC(C=CC3C(OC2=C1)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















